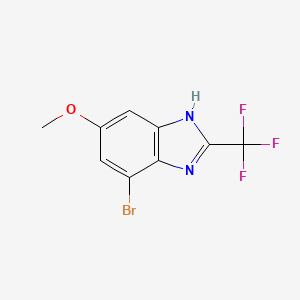

4-Bromo-6-methoxy-2-(trifluoromethyl)benzimidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-Bromo-6-methoxy-2-(trifluoromethyl)benzimidazole” is a chemical compound with the CAS Number: 1980045-57-5 . It has a molecular weight of 295.06 . The IUPAC name for this compound is 4-bromo-6-methoxy-2-(trifluoromethyl)-1H-benzo[d]imidazole .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H6BrF3N2O/c1-16-4-2-5(10)7-6(3-4)14-8(15-7)9(11,12)13/h2-3H,1H3,(H,14,15) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound is a solid at ambient temperature . It should be stored at ambient temperature .Applications De Recherche Scientifique

DNA Binding and Fluorescent Staining

4-Bromo-6-methoxy-2-(trifluoromethyl)benzimidazole and its analogues have been extensively studied for their capacity to bind to DNA, particularly in the minor groove of double-stranded B-DNA with specificity for AT-rich sequences. This property makes them valuable as fluorescent DNA stains, offering applications in plant cell biology for chromosome and nuclear staining, and flow cytometry for analyzing nuclear DNA content values. Their role as radioprotectors and topoisomerase inhibitors further underscores their potential in rational drug design and as models for investigating DNA sequence recognition and binding mechanisms (Issar & Kakkar, 2013).

Antifungal and Antiparasitic Applications

The benzimidazole core is a key component in the development of fungicides and anthelmintic drugs. Studies show that bioactive benzimidazoles are specific inhibitors of microtubule assembly by binding to the tubulin molecule. This mechanism is crucial for understanding their application in agriculture and veterinary medicine, as well as their potential in cancer chemotherapy (Davidse, 1986).

Therapeutic Potential

The diverse biological and clinical applications of benzimidazole derivatives highlight their significance in medicinal chemistry. They serve as antimicrobial, antiviral, antiparasitic, antihypertensive, anticancer agents, and more. The variability in substituents around the benzimidazole nucleus results in compounds of therapeutic interest, demonstrating the scaffold's role in drug discovery and development. The therapeutic drugs containing the benzimidazole nucleus are active areas of research, promising new opportunities for medical advancements (Babbar, Swikriti, & Arora, 2020).

Anticancer Research

Benzimidazole derivatives exhibit a broad range of biological activities due to their structural resemblance to the naturally occurring nitrogenous base, purine. They have shown potential as anticancer agents through various mechanisms, such as intercalation, acting as alkylating agents, and inhibiting topoisomerases, DHFR enzymes, and tubulin. This versatility in action makes benzimidazole derivatives promising candidates for targeted anticancer therapies (Akhtar et al., 2019).

Optoelectronic Materials

The integration of benzimidazole into optoelectronic materials is a novel application area. Benzimidazole derivatives have been explored for their potential in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. Their incorporation into π-extended conjugated systems is valuable for creating novel optoelectronic materials, highlighting the structural versatility and applicability of benzimidazole derivatives beyond traditional medicinal roles (Lipunova et al., 2018).

Safety And Hazards

The compound has several hazard statements: H302+H312+H332;H315;H319;H335 . This means it is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and eye irritation and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Propriétés

IUPAC Name |

4-bromo-6-methoxy-2-(trifluoromethyl)-1H-benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrF3N2O/c1-16-4-2-5(10)7-6(3-4)14-8(15-7)9(11,12)13/h2-3H,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFIFBCBYQZYPRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C(=C1)Br)N=C(N2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrF3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-6-methoxy-2-(trifluoromethyl)benzimidazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chloro-4-methylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2795673.png)

![1,2-diamino-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2795686.png)

![3-[(2-Aminophenyl)sulfanyl]-5-(trifluoromethyl)-2-pyridinecarbonitrile](/img/structure/B2795688.png)

![(E)-2-(benzylamino)-3-(((3-chlorophenyl)imino)methyl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2795689.png)

![2-[5-(3,4-difluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-phenoxyphenyl)acetamide](/img/structure/B2795690.png)

![5-[2-[3-(4-Fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethoxy]-2-(phenylmethyl)-3,4-dihydroisoquinolin-1-one](/img/structure/B2795692.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-{[6-[(1-{[(2-furylmethyl)amino]carbonyl}propyl)thio]-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]methyl}benzamide](/img/structure/B2795693.png)

![3-(1H-indol-3-yl)-1-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]propan-1-one](/img/structure/B2795694.png)